4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid
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Overview
Description
4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H8N2O4S2 and a molecular weight of 284.32 g/mol It is characterized by the presence of a thiazole ring and a benzoic acid moiety, connected through a sulfamoyl group
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with a variety of biomolecules and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid typically involves the reaction of 2-aminothiazole with 4-sulfamoylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Sulfanilamide: Another sulfonamide with a simpler structure.
Phthalylsulfathiazole: Used as an antibacterial agent in gastrointestinal infections.
Uniqueness
4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid is unique due to its combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-thiazol-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-9(14)7-1-3-8(4-2-7)18(15,16)12-10-11-5-6-17-10/h1-6H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGAAOSOLCXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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